SUN-K0706, also known as Vodobatinib, is a potent and selective inhibitor of the c-Abl protein tyrosine kinase. Developed by Sun Pharmaceutical Industries, this compound has garnered attention for its potential therapeutic applications in various neurological disorders, particularly Parkinson's disease and chronic myeloid leukemia. The compound is designed to penetrate the central nervous system effectively, addressing the challenges posed by the blood-brain barrier.
SUN-K0706 was developed through a structure-guided drug design platform aimed at creating effective inhibitors for specific targets within the protein kinase family. The compound's development is part of ongoing research to enhance treatment options for conditions driven by abnormal kinase activity, such as neurodegenerative diseases and certain cancers.
SUN-K0706 falls under the category of small molecule inhibitors, specifically targeting the c-Abl tyrosine kinase. This classification places it among other tyrosine kinase inhibitors that are critical in regulating cellular signaling pathways involved in growth and survival.
The synthesis of SUN-K0706 involves several chemical processes aimed at achieving high specificity and potency against the c-Abl kinase. The compound is synthesized using techniques that typically include:
SUN-K0706 features a complex molecular structure that allows it to interact specifically with the c-Abl kinase. The key structural components include:
Molecular modeling studies have indicated that SUN-K0706 binds effectively within the ATP-binding site of the c-Abl kinase, which is crucial for its inhibitory action. The three-dimensional conformation of the molecule plays a significant role in its interaction with target proteins.
The primary chemical reaction involving SUN-K0706 is its interaction with c-Abl kinase, where it acts as an inhibitor by competing with ATP for binding. This competitive inhibition prevents phosphorylation events that are critical for cellular signaling related to proliferation and survival.
In vitro studies have shown that SUN-K0706 exhibits a dose-dependent inhibition of c-Abl activity, which correlates with reduced cell viability in cancer cell lines expressing the BCR-ABL1 fusion protein. These findings highlight its potential use in treating chronic myeloid leukemia.
SUN-K0706 exerts its therapeutic effects primarily through:
Research indicates that SUN-K0706 not only inhibits c-Abl but also affects other pathways involved in neurodegeneration, suggesting a multifaceted mechanism that may contribute to its neuroprotective properties.
Relevant analyses have demonstrated that SUN-K0706 maintains stability during storage and can be formulated into various dosage forms suitable for clinical use.
SUN-K0706 has shown promise in several areas:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2